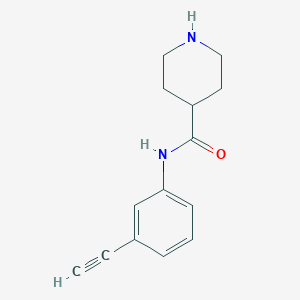

N-(3-ethynylphenyl)piperidine-4-carboxamide

Overview

Description

“N-(3-ethynylphenyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H16N2O. It’s a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors .

Synthesis Analysis

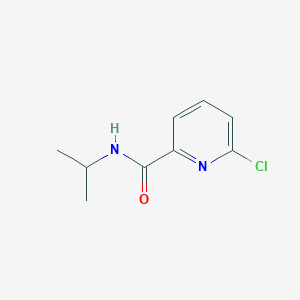

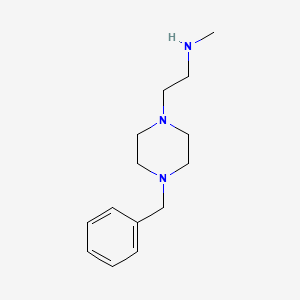

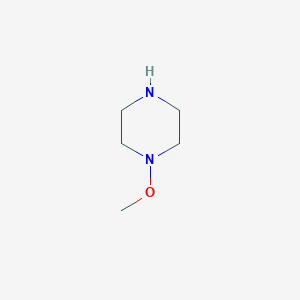

The synthesis of piperidine-4-carboxamide derivatives involves reactions such as amino-dechlorination and amino-dealkoxylation . The structure of the analogues was confirmed by different techniques like IR and 1H NMR .Molecular Structure Analysis

The molecular structure of “N-(3-ethynylphenyl)piperidine-4-carboxamide” is characterized by a piperidine ring attached to a carboxamide group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Sodium Channel Blockers for Muscle Disorders

- N-(3-ethynylphenyl)piperidine-4-carboxamide analogues have been studied for their potential as skeletal muscle sodium channel blockers. These compounds show promise in the development of antimyotonic agents, offering a significant increase in potency and use-dependent block compared to tocainide, a known sodium channel blocker (Catalano et al., 2008).

Interaction with Cannabinoid CB1 Receptor

- Research on the molecular interaction of N-(3-ethynylphenyl)piperidine-4-carboxamide derivatives with the CB1 cannabinoid receptor has been conducted. This includes studies on how these compounds act as antagonists/inverse agonists at this receptor, which is significant for understanding cannabinoid pharmacology and the development of drugs targeting this receptor (Shim et al., 2002).

HIV-1 Reverse Transcriptase Inhibition

- Compounds based on N-(3-ethynylphenyl)piperidine-4-carboxamide structure have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These studies have led to the identification of potent analogues effective against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, contributing to the development of new treatments for HIV/AIDS (Tang et al., 2010).

Alzheimer's Disease Treatment

- The synthesis of N-substituted derivatives of N-(3-ethynylphenyl)piperidine-4-carboxamide has been carried out to evaluate their potential as new drug candidates for Alzheimer's disease. These compounds were tested for enzyme inhibition activity against acetyl cholinesterase (AChE), a key target in Alzheimer's treatment, showing promise as therapeutic agents (Rehman et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-(3-ethynylphenyl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it a popular target for antibacterial agents .

Mode of Action

N-(3-ethynylphenyl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting the enzyme’s activity . This interaction disrupts the supercoiling process, which is essential for DNA replication and transcription. As a result, the bacterial cell cannot properly replicate its DNA, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway. By preventing the introduction of negative supercoils into the DNA, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption can lead to the cessation of DNA synthesis and, ultimately, bacterial cell death .

Result of Action

The primary result of N-(3-ethynylphenyl)piperidine-4-carboxamide’s action is the inhibition of DNA replication, leading to bacterial cell death . By disrupting the function of DNA gyrase, the compound prevents the bacteria from properly replicating their DNA, which is a necessary process for bacterial growth and reproduction .

properties

IUPAC Name |

N-(3-ethynylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-11-4-3-5-13(10-11)16-14(17)12-6-8-15-9-7-12/h1,3-5,10,12,15H,6-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIVXXIBELQSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

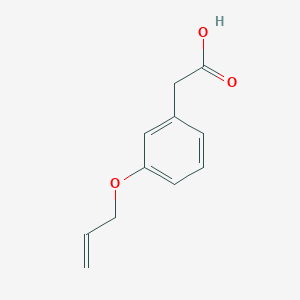

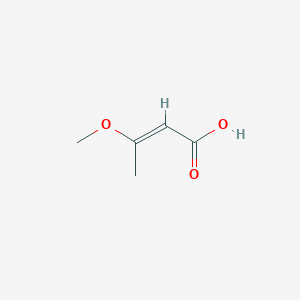

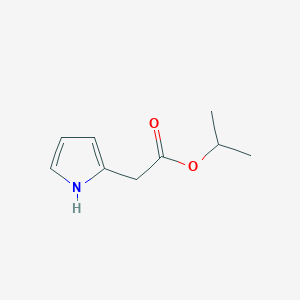

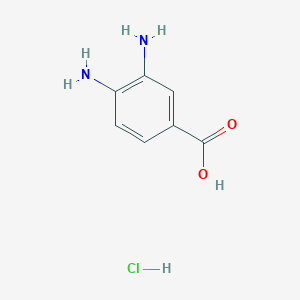

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)

![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3106230.png)